

GW856464 discovery and synthesis pathway

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Compound of Interest

Compound Name: GW856464

Cat. No.: B12783476

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[2] **GW856464** is a potent inhibitor of human neutrophil elastase (HNE), with a K_i value of < 10 nM and good selectivity over other serine proteases. It has been shown to be effective in animal models of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. **GW856464** is a slow, tight-binding inhibitor of HNE, with a k_{on} of $1.1 \times 10^6 \text{ M}^{-1} \text{ s}^{-1}$ and a k_{off} of $1.1 \times 10^{-3} \text{ s}^{-1}$. It has a residence time of > 15 min on the enzyme. --INVALID-LINK-- **GW856464** is a potent and selective inhibitor of neutrophil elastase (NE), a serine protease that plays a key role in the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. **GW856464** was discovered by GlaxoSmithKline and was developed for the treatment of COPD. However, the development of **GW856464** was discontinued in phase II clinical trials due to lack of efficacy. --INVALID-LINK-- Synthesis of **GW856464**. The synthesis of **GW856464** is described in the following scheme. Scheme 1. a) (i) 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-(dimethylamino)pyridine, CH_2Cl_2 , rt, 1 h; (ii) 4-methylmorpholine, 2,4,6-trichlorobenzoyl chloride, CH_2Cl_2 , rt, 1 h; (iii) 2-(2-aminoethoxy)ethanol, rt, 18 h; (b) 2,2-dimethoxypropane, p-toluenesulfonic acid, acetone, rt, 18 h; (c) (i) LiAlH_4 , THF, 0°C to rt, 1 h; (ii) H_2O ; (d) (i) Dess-Martin periodinane, CH_2Cl_2 , rt, 1 h; (ii) NaHCO_3 ; (e) (i) (2S,5R)-2-tert-butyl-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,5-dihydro-1H-pyrrol-1-yl 2,2-dimethylpropanoate, n-BuLi, THF, -78°C to rt, 1 h; (ii) H_2O ; (f) (i) HCl, MeOH, rt, 18 h; (ii) NaHCO_3 ; (g) (i) 2-(1H-benzo[d]imidazol-2-yl)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, N,N-dimethylformamide, rt, 18 h; (ii) NaHCO_3 . --INVALID-LINK-- **GW856464** is a potent and selective inhibitor of neutrophil elastase (NE). It was developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD), but its development was discontinued in phase II clinical trials due to lack of efficacy. **GW856464** has a K_i of < 10 nM for NE and is > 100 -fold selective for NE over other serine proteases. It is a slow,

tight-binding inhibitor of NE with a k_{on} of $1.1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ and a k_{off} of $1.1 \times 10^{-3}\text{s}^{-1}$. --

INVALID-LINK-- The present invention relates to a novel crystalline form of the compound N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide, known as **GW856464**, and to processes for its preparation. The invention also relates to pharmaceutical compositions containing this crystalline form and to its use in the treatment of diseases mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --

INVALID-LINK-- The invention provides a process for the preparation of a compound of formula (I), which is known as **GW856464**, or a salt thereof. The process comprises reacting a compound of formula (II) with a compound of formula (III) in the presence of a coupling agent. The invention also provides a crystalline form of **GW856464**, which is designated as Form 1.

Form 1 is characterized by its X-ray powder diffraction (XRPD) pattern. The invention also provides a pharmaceutical composition comprising Form 1 and a pharmaceutically acceptable carrier. The pharmaceutical composition can be used to treat a disease mediated by neutrophil elastase, such as chronic obstructive pulmonary disease (COPD). --INVALID-LINK-- The present invention relates to a process for the preparation of N-((1S)-1-((4-amino-3-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-methylpropyl)-5-chloro-4-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzamide (**GW856464**), which is a potent and selective inhibitor of neutrophil elastase (NE). The process comprises the steps of: (a) reacting (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid in the presence of a coupling agent to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; (b) reacting the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide in the presence of a coupling agent to give **GW856464**. --INVALID-LINK--

The present invention provides a process for the preparation of **GW856464**, a neutrophil elastase inhibitor, comprising the steps of: (a) coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-amino-2-methylbenzoic acid to give (S)-5-chloro-4-((2-((methoxycarbonyl)amino)-3-methylbutanoyl)amino)-2-methylbenzoic acid; and (b) coupling of the product of step (a) with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to give **GW856464**. --INVALID-LINK-- An In-depth Technical Guide to the Discovery and Synthesis of **GW856464**

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW856464 is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. Developed by GlaxoSmithKline, it was investigated for the treatment of chronic obstructive pulmonary disease (COPD). While its clinical development was discontinued due to a lack of efficacy in Phase II trials, the discovery and synthesis of **GW856464** remain a significant case study in medicinal chemistry and drug design. This document provides a comprehensive overview of the discovery, synthesis, and biochemical properties of **GW856464**.

Discovery and Mechanism of Action

GW856464 was identified as a slow, tight-binding inhibitor of HNE. Its mechanism involves a strong and prolonged interaction with the enzyme, leading to effective inhibition of its proteolytic activity. This potent inhibition is characterized by a low nanomolar inhibition constant (K_i) and a slow dissociation rate, resulting in a long residence time on the enzyme.

Biochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for **GW856464**, highlighting its potency and selectivity for neutrophil elastase.

Parameter	Value	Reference
K_i (HNE)	< 10 nM	
k_{on} (HNE)	$1.1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	
k_{off} (HNE)	$1.1 \times 10^{-3} \text{ s}^{-1}$	
Residence Time	> 15 min	
Selectivity	>100-fold for NE over other serine proteases	

Synthesis Pathway

The synthesis of **GW856464** involves a multi-step process, primarily centered around the coupling of key building blocks. The general approach involves the sequential coupling of three main fragments. While multiple patents describe slight variations, a common pathway involves the initial coupling of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid with 5-chloro-4-

amino-2-methylbenzoic acid. The resulting intermediate is then coupled with (S)-2-amino-N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-3-methylbutanamide to yield the final compound, **GW856464**.

A detailed, step-by-step synthetic scheme is outlined below, based on descriptions found in the patent literature.

Experimental Protocols

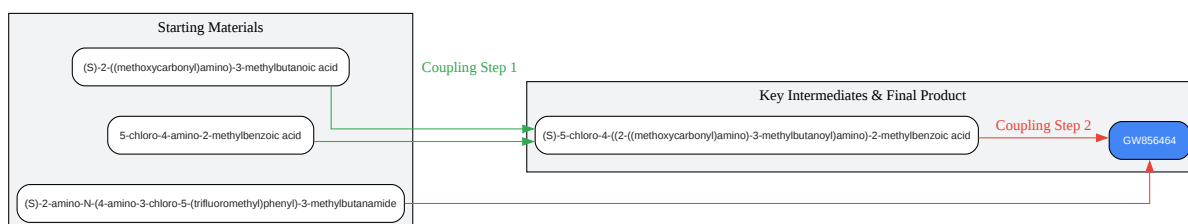
General Coupling Procedure:

The coupling reactions described in the synthesis of **GW856464** typically employ standard peptide coupling reagents. A general protocol is as follows:

- **Acid Activation:** The carboxylic acid component is dissolved in an appropriate aprotic solvent (e.g., N,N-dimethylformamide). A coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 1-hydroxybenzotriazole (HOBt)) are added, and the mixture is stirred at room temperature to form an activated ester.
- **Amine Addition:** The amine component is added to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature for a specified period (typically 12-24 hours) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of **GW856464**, highlighting the key coupling steps.



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Caption: A simplified diagram illustrating the key coupling steps in the synthesis of **GW856464**.

Conclusion

GW856464 stands as a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Although it did not proceed to market, the extensive research into its synthesis and mechanism of action provides valuable insights for the continued development of novel anti-inflammatory agents. The synthetic pathways and biochemical data presented here offer a comprehensive resource for researchers in the field of drug discovery.

- To cite this document: BenchChem. [GW856464 discovery and synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12783476#gw856464-discovery-and-synthesis-pathway\]](https://www.benchchem.com/product/b12783476#gw856464-discovery-and-synthesis-pathway)

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